molecular formula C15H18ClN3O B1683454 Uniconazole CAS No. 83657-22-1

Uniconazole

Cat. No.: B1683454
CAS No.: 83657-22-1
M. Wt: 291.77 g/mol
InChI Key: YNWVFADWVLCOPU-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Uniconazole [(E)-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pent-1-en-3-ol] is a triazole-class plant growth regulator (PGR) widely used in agriculture to control plant height, enhance stress tolerance, and improve crop yield . It inhibits cytochrome P450 monooxygenases, particularly those involved in gibberellin (GA) biosynthesis, such as ent-kaurene oxidase, thereby reducing bioactive GA levels and suppressing cell elongation . Beyond GA modulation, this compound influences abscisic acid (ABA), brassinosteroid (BR), and cytokinin pathways, enabling multifaceted regulatory effects on plant development and stress responses . Its environmental advantages, including shorter degradation cycles and lower application dosages compared to similar compounds, further bolster its agricultural utility .

Preparation Methods

Synthetic Routes and Reaction Conditions: Uniconazole can be synthesized through a multi-step process involving the reaction of 4-chlorobenzyl cyanide with 1,2,4-triazole under basic conditions to form the intermediate compound. This intermediate is then subjected to a Grignard reaction with isobutylmagnesium chloride, followed by hydrolysis to yield this compound .

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is typically obtained as a white to light brown powder with a melting point of 152.1–155.0 °C .

Chemical Reactions Analysis

Types of Reactions: Uniconazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities and applications .

Scientific Research Applications

Uniconazole is a triazole plant growth retardant known for its high efficiency, low toxicity, and low residue, which can improve crop yield and quality . It has been shown to improve the resistance of crops to abiotic stresses, such as high temperature, low temperature, flooding, drought, and salinity stress .

Scientific Research Applications

Enhancing Stress Tolerance in Plants: this compound is used to improve plant tolerance to various environmental stresses .

  • Salt Stress: Salt stress can severely inhibit plant growth and development, but this compound can significantly increase plant stress tolerance . Studies on rice seedlings showed that exogenous this compound alleviated the damage caused by salt stress, improving stem diameter, leaf area, shoot dry weight, and fresh weight .
  • High Temperature Stress: Foliar application of this compound can improve the tolerance of crops like rapeseed to high temperatures .
  • Low Temperature Stress: this compound pretreatment enhances plant tolerance to low temperatures by improving antioxidant enzyme activities and increasing non-enzymatic antioxidants .
  • Drought Stress: this compound has enhanced drought tolerance in rice and wheat . In wheat, it increased leaf relative water content, reduced plant height, and counteracted the reduction in fresh weight and root length under drought stress . It also inhibited the excessive accumulation of reactive oxygen species and protected against membrane lipid peroxidation .

Improving Crop Yield and Quality: this compound is utilized to enhance crop yield and quality .

  • Rice: Studies have shown that this compound can improve rice resistance to salt stress by modulating the morphological and physiological metabolism, ultimately affecting the yield .
  • Maize: this compound can increase maize yield by altering ear shape, photosynthetic efficiency, and antioxidant levels under salt stress .
  • Mung Beans: Spraying this compound on mung beans increased the activity of antioxidant enzymes and the net photosynthetic rate, enhancing cold tolerance and increasing yield .

Regulation of Physiological Metabolism: this compound plays a role in regulating various aspects of plant physiology .

  • Photosynthesis: this compound can promote the expression levels of photosynthetic genes . In wheat, it increased chlorophyll and carotenoid contents .
  • Antioxidant Activity: this compound enhances antioxidant enzyme activities, such as ascorbate peroxidase (APX) and peroxidase (POD) .
  • Carbon Metabolism: this compound regulates the expression of genes associated with starch and sucrose metabolism, impacting carbon fixation in photosynthetic organisms .

Morphological and Physiological Effects: this compound impacts plant morphology and physiology under stress conditions .

  • Plant Height and Stem Diameter: this compound can reduce plant height and increase stem diameter, which can help in reducing lodging rates and alleviating plant damage under stress .
  • Root Development: this compound can promote root development, increasing root length, surface area, and volume .

Other Applications:

  • Pesticide Chemistry: this compound, along with other gibberellic acid (GA) biosynthesis inhibitors, has been shown to inhibit many types of cytochrome P450s .
  • Soil Respiration: Studies indicate that the use of this compound should not present a hazard to soil respiration .
  • Labor Cost Reduction: this compound can be used in transplanted rapeseed to make it more cost-effective .

Mechanism of Action

Uniconazole exerts its effects by inhibiting the enzyme ent-kaurene oxidase, which is involved in the biosynthesis of gibberellins. This inhibition leads to a reduction in gibberellin levels, resulting in shorter and more robust plants. Additionally, this compound affects other hormone pathways, including abscisic acid and cytokinin, which further contribute to its growth-regulating properties .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Uniconazole shares structural homology with other triazole PGRs but differs in substituents that dictate specificity and potency (Table 1):

Compound Key Structural Features Primary Targets Cross-Reactivity
This compound Chlorophenyl, dimethylpentenol backbone GA, BR, ABA pathways 1.82% with diniconazole
Paclobutrazol Dichlorophenyl, tertiary alcohol group GA biosynthesis Minimal
Diniconazole Dichlorophenyl, triazole-methyl linkage Fungal CYP51, plant P450s 0.92% with this compound
Brassinazole Phenoxyethyl-triazole BR-specific biosynthesis None

Key Insights :

  • This compound and paclobutrazol both inhibit GA biosynthesis but differ in potency. This compound is 4–10× more effective in reducing plant height due to stronger binding affinity to P450 enzymes .
  • Unlike paclobutrazol, this compound modulates ABA and BR pathways, enhancing stress resilience (e.g., salinity tolerance in barley) .

Efficacy in Growth Regulation

This compound outperforms paclobutrazol in dose-dependent growth retardation (Table 2):

Parameter This compound (0.3 g) Paclobutrazol (0.5 g)
Plant height reduction 40–60% 20–30%
Stem diameter increase 15–20% 5–10%
Lodging resistance High (↑ lignin) Moderate
Degradation half-life 7–14 days 21–30 days

Sources :

Mechanistic Basis :

  • This compound upregulates lignin/cellulose biosynthesis genes (e.g., PAL, PPO), enhancing stem rigidity .
  • Paclobutrazol lacks significant effects on cytokinin (e.g., zeatin), whereas this compound suppresses zeatin, amplifying dwarfing effects .

Environmental and Metabolic Profiles

This compound’s shorter degradation cycle (7–14 days vs. 21–30 days for paclobutrazol) reduces soil residue risks . Metabolomic studies reveal its enantiomer-specific metabolism:

  • (R)-Uniconazole : Rapidly metabolized in rat liver microsomes.
  • (S)-Uniconazole : Persists longer, posing higher environmental retention risks .

In contrast, brassinazole exhibits negligible environmental impact but is narrowly focused on BR inhibition .

Hormonal and Stress Response Modulation

This compound uniquely balances GA suppression with ABA induction:

  • ABA upregulation : this compound increases ABA 2–3× in cotton callus, promoting embryogenic differentiation, whereas paclobutrazol has minimal ABA effects .
  • Cold tolerance: this compound enhances antioxidant enzymes (SOD, POD) and flavonoid biosynthesis in bananas, reducing ROS under cold stress .
  • Salinity mitigation : Pre-soaking seeds in this compound restores protein synthesis and nitrate reductase activity in Datura under 300 mM NaCl, unlike paclobutrazol .

Starch and Biomass Accumulation

This compound stimulates starch synthesis in duckweed (Landoltia punctata) by:

  • Upregulating AGPase and GBSS (starch biosynthesis genes).
  • Suppressing GA while elevating ABA, which redirects carbon flux toward starch .

Biological Activity

Uniconazole is a plant growth regulator belonging to the triazole family, primarily used to inhibit gibberellin biosynthesis, which in turn affects various physiological processes in plants. This article explores the biological activity of this compound, focusing on its effects on plant development, stress tolerance, and hormonal regulation.

This compound functions by inhibiting the enzyme ent-kaurene synthase, which is crucial in the gibberellin biosynthesis pathway. By blocking this enzyme, this compound effectively reduces gibberellin levels in plants, leading to various physiological changes such as reduced stem elongation and enhanced root development.

Key Effects:

  • Stem Growth Regulation : this compound reduces internode elongation, promoting a more compact plant structure.
  • Root Development : It enhances root growth and distribution, improving nutrient uptake and overall plant stability.

Effects on Plant Development

This compound has been shown to influence several aspects of plant development:

  • Somatic Embryogenesis : Research indicates that this compound enhances somatic embryo development in various plant species by modulating the levels of endogenous hormones like indole-3-acetic acid (IAA) and abscisic acid (ABA) during callus proliferation and differentiation stages .
    GenotypeEDR (%) ControlEDR (%) this compound
    ZM240.2580.12
    J140.1719.17
    996680.009.19
  • Flowering Induction : In durian cultivation, this compound has been reported to induce early flowering and improve fruit yield and quality .
  • Stress Tolerance : this compound application has been linked to improved tolerance against abiotic stresses such as salinity and flooding. For instance, studies show that this compound-treated plants exhibit better survival rates and root fresh weight under flooding conditions .

Hormonal Regulation

This compound significantly alters the endogenous hormone levels in plants:

  • Auxins : Studies have shown that this compound treatment leads to a decrease in IAA concentration during callus induction, which is crucial for regulating cell division and differentiation .
  • Abscisic Acid : The ABA levels are also affected; this compound can enhance ABA levels during specific developmental stages, contributing to stress responses and somatic embryogenesis .

Study 1: Somatic Embryogenesis in Cotton

A study investigated the role of this compound in promoting somatic embryogenesis in cotton genotypes. The results indicated a significant increase in embryogenic callus formation under this compound treatment compared to controls, highlighting its potential as a tool for enhancing tissue culture efficiency.

Study 2: Stress Response in Rice

In rice plants subjected to salt stress, this compound treatment alleviated growth inhibition caused by salinity. The treated plants showed significant improvements in stem diameter, leaf area, and overall biomass compared to untreated controls .

Q & A

Basic Research Questions

Q. How should researchers design experiments to evaluate the impact of Uniconazole concentrations on plant growth and flowering traits?

  • Methodological Answer: Use a split-plot design with treatments (e.g., this compound concentrations: 0, 60, 90, 120, 150, 180 ppm) as sub-plots and biological variables (e.g., cutting types, plant species) as main plots. Measure parameters like root length, internode length, chlorophyll content, and flowering time. Ensure replication across seasons to account for environmental variability . Statistical tools like ANOVA and Duncan’s test (α = 0.05) are critical for analyzing dose-dependent effects .

Q. What are reliable methods for quantifying this compound residues in plant tissues and soil?

  • Methodological Answer: Employ HPLC with methanol as the mobile phase (standard deviation: 0.3807; recovery: 100.14%) for routine analysis . For trace residues, use HPLC-MS/MS, which offers higher sensitivity (detection limit: <0.01 mg/kg in cotton seeds) . Field dissipation studies should include half-life calculations (e.g., 4.2–5.0 days in leaves vs. 15.8–19.7 days in soil) .

Q. How can researchers assess physiological responses to this compound under abiotic stress (e.g., drought, heavy metals)?

  • Methodological Answer: Seed soaking (e.g., 20–60 mg/L for wheat) or foliar application (e.g., 800 mg/L for maize under Cd stress) are common methods. Measure chlorophyll content, malondialdehyde (MDA) levels, and biomass changes. For drought studies, track water retention and root-shoot ratios . Pair these with hormone profiling (e.g., ABA, GA) to link physiological and biochemical responses .

Q. What statistical approaches are appropriate for analyzing this compound’s dose-dependent effects on plant growth?

  • Methodological Answer: Use one-way ANOVA with post-hoc tests (e.g., Duncan’s test) to compare means across concentrations. Report means ± standard error (SE) and ensure numerical precision aligns with instrument sensitivity (e.g., avoid >3 significant figures unless justified) . For non-linear responses, consider regression models to identify optimal dosages .

Advanced Research Questions

Q. How does this compound modulate starch accumulation and endogenous hormone biosynthesis at the molecular level?

  • Methodological Answer: Conduct transcriptome sequencing (e.g., Trinity package v2012-06-08) to identify differentially expressed genes (e.g., chlorophyll biosynthesis enzymes, GA metabolism genes). Validate with qPCR and correlate with physiological data (e.g., starch content, photosynthetic rate) . Hormone quantification via LC-MS (e.g., ZR, ABA, GA1+3) is essential to confirm transcriptomic findings .

Q. What experimental strategies resolve contradictions in this compound’s efficacy under varying application methods (e.g., spray carrier volume)?

  • Methodological Answer: Replicate studies across plant species (e.g., chrysanthemum, poinsettia) and environments. Use factorial designs to test interactions between carrier volume, dosage, and climate. If no carrier effect is observed (e.g., in chrysanthemums ), validate with isotopic tracing to rule out absorption variability .

Q. How can chiral analysis improve understanding of this compound’s enantioselective behavior in biological systems?

  • Methodological Answer: Employ chiral LC-MS/MS to separate enantiomers (e.g., S: R = 79:21) and study their metabolism in model organisms (e.g., rat liver microsomes). Track enantiomer-specific accumulation and toxicity to address regulatory gaps in environmental risk assessments .

Q. What integrative approaches link multi-omics data to this compound’s growth-regulating mechanisms?

  • Methodological Answer: Combine transcriptomics, hormone profiling, and physiological assays (e.g., photosynthesis measurements) in a time-series experiment. Use bioinformatics tools (e.g., KEGG pathway analysis) to map gene networks influencing traits like starch accumulation .

Q. Tables for Key Findings

Table 1. Dose-Dependent Effects of this compound on Maize Under Cd Stress

ParameterThis compound (800 mg/L)GA3 (40 mg/L)Control
Root Fresh Weight+69.60%+123.3%Baseline
Shoot Dry Weight+125.76%+68.18%Baseline

Table 2. this compound’s Impact on Duckweed Hormone Levels

HormoneChange After Treatment (vs. Control)
ZR↑ 2.5-fold
ABA↑ 1.8-fold
GA1+3↓ 60%

Properties

IUPAC Name

(E)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O/c1-15(2,3)14(20)13(19-10-17-9-18-19)8-11-4-6-12(16)7-5-11/h4-10,14,20H,1-3H3/b13-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNWVFADWVLCOPU-MDWZMJQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=CC1=CC=C(C=C1)Cl)N2C=NC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(/C(=C\C1=CC=C(C=C1)Cl)/N2C=NC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7032505
Record name (E)-1-(4-Chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)-1-penten-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7032505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83657-22-1
Record name Uniconazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83657-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Uniconazole [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083657221
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-1-(4-Chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)-1-penten-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7032505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-1,2,4-Triazole-1-ethanol, β-[(4-chlorophenyl)methylene]-α-(1,1-dimethylethyl)-, (βE)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.800
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name UNICONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4ATA06H50
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Uniconazole
Uniconazole
Uniconazole
Uniconazole
Uniconazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.